2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide
Description
Propriétés
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-13-1-3-14(4-2-13)21-17-22-15(11-24-17)9-16(23)20-10-12-5-7-19-8-6-12/h1-8,11H,9-10H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXTBRYKUYIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide (commonly referred to as Compound A) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its molecular structure, biological activities, mechanisms of action, and relevant case studies.
Anticancer Activity
Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. Compound A has been investigated for its efficacy against various cancer cell lines. For instance:
- In vitro Studies : Compound A demonstrated potent antiproliferative effects on HepG2 liver cancer cells with an IC50 value of approximately 1.30 µM, showing superior activity compared to standard treatments like SAHA (IC50: 17.25 µM) .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and alteration of the cell cycle, particularly causing G2/M phase arrest .
Antimicrobial Activity
The compound has also shown promising results against bacterial strains. In a comparative study:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Standard Drug (Cefadroxil) | E. coli | 100 µg/mL |
These findings suggest that Compound A may be effective in treating infections caused by resistant bacterial strains .
Antioxidant Activity
Thiazole derivatives are known for their antioxidant properties. Compound A has been evaluated in various assays demonstrating its ability to scavenge free radicals, which contributes to its protective effects against oxidative stress-related diseases.
Enzyme Inhibition
The primary mechanism by which Compound A exerts its biological effects is through enzyme inhibition. It has been identified as a potential inhibitor of histone deacetylases (HDACs), which play crucial roles in cancer progression and cellular regulation.
Interaction with Biological Targets
The thiazole ring enhances the binding affinity to various biological targets due to its electron-withdrawing properties, facilitating interactions with enzymes and receptors involved in disease pathways.
Study 1: Anticancer Efficacy
In a recent study published in Frontiers in Oncology, researchers explored the anticancer potential of Compound A on HepG2 cells. They reported that treatment with Compound A led to significant apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent for liver cancer .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of Compound A against various pathogens. The results indicated that it outperformed traditional antibiotics in inhibiting biofilm formation, suggesting its utility in treating chronic infections .
Comparaison Avec Des Composés Similaires
Key Observations :
- Core Diversity: The thiazole ring in the target compound is replaced by thienopyridine (KuSaSch073) or triazole (MFCD02227106) in analogs, altering electronic properties and steric bulk.
- Substituent Effects : The 4-fluorophenyl group in the target compound contrasts with 3-fluorophenyl (4CJ) or chlorophenyl (KuSaSch074, ), which may influence binding affinity due to halogen positioning .
Physicochemical Properties
Comparative data for key parameters:
Notes:
- The pyridinylmethyl group in the target compound and CAS 946383-50-2 enhances polarity compared to purely aromatic analogs (e.g., KuSaSch073), but logP remains moderate (~2.5–3.0) due to fluorophenyl hydrophobicity.
- Mirabegron’s lower molecular weight (396.51 vs. ~420) correlates with better aqueous solubility, critical for oral bioavailability .
Pharmacological Activity
Key Insights :
- Fluorophenyl groups are common in anti-infectives (e.g., KuSaSch073) and CNS drugs, hinting at diverse applications .
Méthodes De Préparation
Thiazole Core Formation via Hantzsch Synthesis
The thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-halo carbonyl compounds with thioamides. For this compound, 4-bromoacetoacetate reacts with thiourea in ethanol under reflux (78°C, 6 hours) to yield 4-methylthiazol-2-amine as the primary intermediate. Substitution at the 4-position is achieved by replacing the methyl group with a bromine atom via radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄), yielding 4-bromothiazol-2-amine in 82% purity.
Table 1: Thiazole Core Synthesis Parameters
| Reaction Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | 4-Bromoacetoacetate, thiourea, EtOH, reflux | 74% | 95% |
| Bromination | NBS, BPO, CCl₄, 65°C, 3 hours | 82% | 89% |
Introduction of 4-Fluorophenylamino Group
The 4-fluorophenylamino moiety is introduced via nucleophilic aromatic substitution (SNAr). The brominated thiazole intermediate reacts with 4-fluoroaniline in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, facilitated by potassium carbonate (K₂CO₃) as a base. This step achieves 67% yield, with unreacted starting materials removed via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Acetamide Installation via Carbodiimide Coupling
The final acetamide group is appended using a carbodiimide-mediated coupling reaction. 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 30 minutes. Pyridin-4-ylmethanamine is then added, and the reaction proceeds at room temperature for 6 hours, yielding the target compound in 58% yield after recrystallization from methanol.
Table 2: Amidation Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane | +12% vs. DMF |
| Temperature | 0°C → RT (gradient) | +9% vs. RT |
| Coupling Agent | EDC/HOBt | +15% vs. DCC |
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance reproducibility and safety. The thiazole bromination step is conducted in a tubular reactor with a residence time of 20 minutes at 70°C, achieving 89% conversion efficiency. Automated quenching with sodium thiosulfate minimizes bromine residue (<50 ppm).
Crystallization and Purification
The final product is purified via antisolvent crystallization using methanol/water (4:1), yielding needle-like crystals with 99.5% purity (by NMR). Residual solvents are controlled to <0.1% using rotary evaporation under reduced pressure (40°C, 15 mmHg).
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 55:45, 1.0 mL/min) shows a single peak at 6.7 minutes, confirming >99% purity.
Comparative Analysis of Synthetic Methodologies
Table 3: Yield and Efficiency Across Methods
| Method | Overall Yield | Time (Hours) | Cost Index |
|---|---|---|---|
| Batch Hantzsch + SNAr | 45% | 24 | 1.0 |
| Flow Reactor Bromination | 61% | 18 | 0.8 |
| Microwave-Assisted Amination | 68% | 8 | 1.2 |
Microwave-assisted amination at 150°C for 20 minutes reduces reaction time by 60% but increases energy costs by 20%.
Challenges and Mitigation Strategies
Byproduct Formation During Amination
The SNAr step generates 4-fluoroaniline dimer (5–8%), which is removed via activated charcoal treatment. Reducing reaction temperature to 100°C decreases dimerization to <2%.
Epimerization at the Acetamide Moiety
Prolonged exposure to basic conditions causes racemization. Strict pH control (pH 6.5–7.0) during amidation maintains stereochemical integrity.
Q & A
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or GPCRs .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of key residues (e.g., ATP-binding pocket) .
- Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific substituents (e.g., fluorophenyl vs. chlorophenyl) .
Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted contact residues) .
How can researchers optimize solubility and bioavailability for in vivo studies?
Q. Advanced Research Focus
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
- Prodrug strategies : Introduce ester groups at the acetamide moiety for hydrolytic activation in vivo .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life .
Monitor pharmacokinetics (e.g., C, t) via LC-MS/MS in rodent models .
What strategies mitigate toxicity risks during preclinical development?
Q. Advanced Research Focus
- Off-target profiling : Screen against panels of 50+ kinases or GPCRs to identify promiscuous binding .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
- Genotoxicity screening : Conduct Ames tests and micronucleus assays to rule out mutagenic potential .
Dose-response studies in zebrafish embryos provide rapid in vivo toxicity insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
